molecular formula C26H32N4O B170715 8-Benzyl-4-(cyclohexylamino)-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 150358-83-1

8-Benzyl-4-(cyclohexylamino)-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B170715
CAS RN: 150358-83-1
M. Wt: 416.6 g/mol
InChI Key: VAFQNFGVNZIBOO-UHFFFAOYSA-N
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Description

8-Benzyl-4-(cyclohexylamino)-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-en-2-one, also known as BTS, is a synthetic compound that belongs to the spirocyclic class of molecules. BTS has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Mechanism of Action

The mechanism of action of 8-Benzyl-4-(cyclohexylamino)-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-en-2-one is not fully understood. However, it is known to interact with the serotonin system, particularly the 5-HT1A receptor. This compound has been found to bind to the 5-HT1A receptor with high affinity, thereby blocking the binding of serotonin to the receptor. This results in a decrease in the activity of the receptor, which in turn affects the downstream signaling pathways. This compound has also been found to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of serotonin. This leads to an increase in the levels of serotonin in the brain, which may contribute to the antidepressant and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. In animal studies, this compound has been found to have antidepressant and anxiolytic effects, as well as antinociceptive and anticonvulsant effects. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

8-Benzyl-4-(cyclohexylamino)-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-en-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be controlled. This compound has also been extensively studied, and its pharmacological properties are well characterized. However, there are some limitations to the use of this compound in lab experiments. This compound has low solubility in water, which may limit its use in some assays. This compound is also a relatively large and complex molecule, which may limit its bioavailability and distribution in vivo.

Future Directions

There are several future directions for the study of 8-Benzyl-4-(cyclohexylamino)-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-en-2-one. In medicinal chemistry, this compound could be further optimized to improve its anticancer and anti-inflammatory properties. In neuroscience, this compound could be used to study the function of other serotonin receptors and their interactions with other neurotransmitter systems. In pharmacology, this compound could be used as a reference compound for the development of new drugs targeting the serotonin system. This compound could also be used as a tool to study the role of the serotonin system in various physiological and pathological conditions. Finally, the use of this compound in combination with other drugs could be explored to enhance its therapeutic potential.

Synthesis Methods

The synthesis of 8-Benzyl-4-(cyclohexylamino)-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-en-2-one involves the reaction between 2-phenyl-1,3,8-triazaspiro[4.5]dec-3-en-4-one and cyclohexylamine in the presence of benzyl chloride. The reaction is carried out under reflux conditions in anhydrous ethanol, and the product is obtained after purification through recrystallization. The yield of this compound is reported to be around 60-70%.

Scientific Research Applications

8-Benzyl-4-(cyclohexylamino)-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-en-2-one has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been investigated for its anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been studied for its potential as an anti-inflammatory agent. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neuroscience, this compound has been used as a tool to study the function of serotonin receptors. This compound has been found to be a potent and selective antagonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. In pharmacology, this compound has been used as a reference compound for the development of new drugs targeting the serotonin system.

properties

IUPAC Name

8-benzyl-4-cyclohexylimino-1-phenyl-1,3,8-triazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O/c31-25-28-24(27-22-12-6-2-7-13-22)26(30(25)23-14-8-3-9-15-23)16-18-29(19-17-26)20-21-10-4-1-5-11-21/h1,3-5,8-11,14-15,22H,2,6-7,12-13,16-20H2,(H,27,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFQNFGVNZIBOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=C2C3(CCN(CC3)CC4=CC=CC=C4)N(C(=O)N2)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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